![molecular formula C22H22ClN7O2 B6565901 2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-[(2-chlorophenyl)methyl]acetamide CAS No. 1172343-93-9](/img/structure/B6565901.png)
2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-[(2-chlorophenyl)methyl]acetamide
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Description
2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-[(2-chlorophenyl)methyl]acetamide is a useful research compound. Its molecular formula is C22H22ClN7O2 and its molecular weight is 451.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 451.1523507 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-[(2-chlorophenyl)methyl]acetamide , with a CAS number of 1171766-65-6 , is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H20ClN7O2
- Molecular Weight : 437.9 g/mol
- Structural Features : The compound features a pyrazole ring substituted with an oxadiazole moiety and a chlorophenyl acetamide group, which may contribute to its biological properties.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities including:
- Antioxidant Activity : Compounds containing oxadiazole and pyrazole rings have shown significant radical scavenging abilities. For instance, derivatives of 1,2,4-triazoles with oxadiazole structures demonstrated enhanced antioxidant properties compared to standard antioxidants like ascorbic acid .
- Enzyme Inhibition : Some studies suggest that similar compounds may act as inhibitors of specific enzymes such as phospholipase A2 (PLA2), which is involved in various inflammatory processes. Inhibition of PLA2 has been linked to reduced inflammation and potential therapeutic effects in conditions like phospholipidosis .
Biological Activity Data
Table 1 summarizes the biological activities reported for the compound and its analogs:
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of various derivatives containing oxadiazole moieties. The compound demonstrated a DPPH radical scavenging ability significantly higher than that of ascorbic acid, indicating its potential as a therapeutic antioxidant .
Case Study 2: Enzyme Inhibition
Inhibition assays conducted on PLA2 revealed that compounds structurally related to the target molecule exhibited significant inhibition rates. This suggests that the compound may share similar inhibitory properties, warranting further investigation into its anti-inflammatory potential .
Properties
IUPAC Name |
2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-[(2-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN7O2/c1-13-7-9-14(10-8-13)20-27-22(32-29-20)18-19(24)30(28-21(18)25-2)12-17(31)26-11-15-5-3-4-6-16(15)23/h3-10H,11-12,24H2,1-2H3,(H,25,28)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPBHAROQGGQCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3NC)CC(=O)NCC4=CC=CC=C4Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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